2-Amino-5,5-dimethyl-1,3-thiazol-4-one 2-Amino-5,5-dimethyl-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.: 4695-19-6
VCID: VC1970529
InChI: InChI=1S/C5H8N2OS/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8)
SMILES: CC1(C(=O)N=C(S1)N)C
Molecular Formula: C5H8N2OS
Molecular Weight: 144.2 g/mol

2-Amino-5,5-dimethyl-1,3-thiazol-4-one

CAS No.: 4695-19-6

Cat. No.: VC1970529

Molecular Formula: C5H8N2OS

Molecular Weight: 144.2 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5,5-dimethyl-1,3-thiazol-4-one - 4695-19-6

Specification

CAS No. 4695-19-6
Molecular Formula C5H8N2OS
Molecular Weight 144.2 g/mol
IUPAC Name 2-amino-5,5-dimethyl-1,3-thiazol-4-one
Standard InChI InChI=1S/C5H8N2OS/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8)
Standard InChI Key IDALNGXBOPPKGA-UHFFFAOYSA-N
SMILES CC1(C(=O)N=C(S1)N)C
Canonical SMILES CC1(C(=O)N=C(S1)N)C

Introduction

Physical and Chemical Properties

Molecular Structure

2-Amino-5,5-dimethyl-1,3-thiazol-4-one possesses a five-membered heterocyclic ring containing one sulfur atom and one nitrogen atom within the ring, with an exocyclic amino group attached to position 2. The compound has a molecular formula of C5H8N2OS and a molecular weight of 144.20 g/mol . The structure features gem-dimethyl substitution at position 5, which distinguishes it from other 2-amino-thiazolone derivatives and influences its physical and chemical properties.

An important structural aspect of this compound is its ability to exist in tautomeric forms. In solution, particularly in polar solvents like DMSO, the compound predominantly exists in the thione form rather than the thiol form. This tautomerism is similar to that observed in related compounds like 2-amino-5-mercapto-1,3,4-thiadiazole, where NMR studies have confirmed the thione tautomeric structure .

Physical Properties

The physical properties of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one are summarized in Table 1:

Table 1. Physical Properties of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one

PropertyValue
Molecular Weight144.20 g/mol
XLogP3-AA0.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass144.03573406 Da
Monoisotopic Mass144.03573406 Da
Topological Polar Surface Area80.8 Ų
Heavy Atom Count9
Complexity185

Source: PubChem data

The compound's moderate lipophilicity (XLogP3-AA = 0.3) suggests a balanced profile between hydrophilic and lipophilic properties, which may contribute to favorable pharmacokinetic properties. The topological polar surface area of 80.8 Ų indicates potential for good membrane permeability while maintaining water solubility, important factors for drug-like molecules.

Chemical Properties

The chemical reactivity of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one is largely determined by its functional groups and tautomeric behavior. The primary amino group at position 2 serves as a nucleophilic center that can participate in various reactions, including:

  • Condensation reactions with aldehydes and ketones to form Schiff bases

  • Acylation reactions with acyl halides or anhydrides

  • Alkylation reactions with alkyl halides

Synthesis Methods

Several synthetic approaches can be employed to prepare 2-Amino-5,5-dimethyl-1,3-thiazol-4-one, based on general methods for synthesizing similar thiazole derivatives.

Reaction of Thiourea with α-Haloketones

One of the most common methods for synthesizing 2-amino-thiazoles involves the reaction of thiourea with appropriate α-haloketones. For 2-Amino-5,5-dimethyl-1,3-thiazol-4-one, this would typically involve a reaction between thiourea and an α-haloketone containing the gem-dimethyl group.

The reaction proceeds through initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization involving the amino group of thiourea and the carbonyl group of the haloketone. This approach is analogous to the synthesis of other 2-amino-thiazole derivatives described in the literature .

Microwave-Assisted Synthesis

Modern synthetic approaches for thiazole derivatives often employ microwave irradiation to enhance reaction efficiency and reduce reaction times. For example, Vekariya et al. reported the green synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone by a one-pot reaction of acetyl acetone with N-bromosuccinimide (NBS) and thiourea under microwave irradiation in the presence of PEG-400 . This approach could potentially be modified for the synthesis of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one by using appropriate starting materials with gem-dimethyl substitution.

The general reaction scheme for this approach would involve:

  • Formation of an α-bromoketone intermediate from a suitable precursor

  • Reaction of this intermediate with thiourea under microwave conditions

  • Cyclization to form the thiazole ring with the desired substitution pattern

The advantages of microwave-assisted synthesis include shorter reaction times, higher yields, and reduced formation of side products, making it an attractive approach for the preparation of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one.

Green Chemistry Approaches

Environmentally benign synthetic approaches for thiazole derivatives have gained increasing attention in recent years. These methods often employ green solvents like polyethylene glycol (PEG) or solvent-free conditions, and may utilize catalysts such as p-toluenesulfonic acid (PTSA) .

For example, the use of PEG-600 as a reaction medium for the synthesis of thiazole derivatives has been reported to accelerate reactions at room temperature by acting as a phase-transfer catalyst. This approach enhances nucleophilic substitution and cyclization reactions, which are key steps in the formation of the thiazole ring .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides valuable structural information about 2-Amino-5,5-dimethyl-1,3-thiazol-4-one, helping to confirm its structure and tautomeric behavior.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one, the following characteristic signals would be expected:

  • A singlet corresponding to the six protons of the two equivalent methyl groups at position 5, typically appearing in the range of 1.2-1.5 ppm

  • A broad singlet corresponding to the two protons of the amino group at position 2, typically appearing in the range of 5.5-7.0 ppm

  • Potentially a signal corresponding to the NH proton if the compound exists partially in the tautomeric form with an NH group, typically appearing at higher chemical shifts (>8 ppm)

The actual chemical shifts may vary depending on the solvent used and the exact tautomeric form present in solution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one would be expected to show the following characteristic signals:

  • A signal corresponding to the two equivalent methyl carbons at position 5, typically appearing in the range of 25-30 ppm

  • A signal corresponding to the quaternary carbon at position 5, typically appearing in the range of 60-70 ppm

  • A signal corresponding to the carbonyl carbon at position 4, typically appearing in the range of 170-180 ppm

  • A signal corresponding to the carbon at position 2 bearing the amino group, typically appearing in the range of 160-170 ppm

These expected signals can help confirm the structure of the compound and provide insights into its tautomeric behavior in solution.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one provides valuable information about its functional groups. Based on IR data available for the compound , the following characteristic absorption bands would be expected:

  • NH₂ stretching vibrations in the range of 3300-3500 cm⁻¹

  • C=O stretching vibration in the range of 1600-1700 cm⁻¹

  • C=N stretching vibration in the range of 1600-1650 cm⁻¹

  • C-S stretching vibration in the range of 600-800 cm⁻¹

These IR absorption bands are consistent with the functional groups present in the molecule and can help confirm its structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one. The exact mass of the compound is 144.03573406 Da , which corresponds to its molecular formula C5H8N2OS. The mass spectrum would show a molecular ion peak at m/z 144, with fragmentation patterns reflecting the breaking of bonds within the molecule, such as loss of methyl groups or fragmentation of the thiazole ring.

Biological Activities and Applications

Enzyme Inhibitory Activity

One of the most significant potential applications of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one and related 2-amino-thiazolones is as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme has been identified as a potential target for the treatment of diseases associated with metabolic syndrome .

Research has shown that various 2-amino-1,3-thiazol-4(5H)-ones exhibit potent and selective inhibition of 11β-HSD1. The specific structural features that contribute to this activity include:

  • The 2-amino group, which can form hydrogen bonds with the enzyme's active site

  • The thiazolone ring, which serves as a rigid scaffold positioning functional groups in specific spatial orientations

  • Substitution at position 5, which can access a lipophilic pocket in the enzyme

For 2-Amino-5,5-dimethyl-1,3-thiazol-4-one, the gem-dimethyl substitution at position 5 may contribute to its potential 11β-HSD1 inhibitory activity by enhancing its interactions with this lipophilic pocket .

Structure-Activity Relationships

Understanding the relationship between the structural features of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one and its biological activities is crucial for rational drug design and optimization. Based on studies of related thiazole derivatives, several structure-activity relationships can be inferred:

Role of the 2-Amino Group

The amino group at position 2 of the thiazole ring is a critical structural feature that contributes significantly to the biological activities of 2-amino-thiazoles. This group can:

  • Serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets

  • Participate in condensation reactions to form Schiff bases, which often show enhanced biological activities

  • Interact with negatively charged residues in enzyme active sites or bacterial cell components

Studies on related compounds have shown that modification of the 2-amino group, such as acylation or conversion to Schiff bases, can significantly alter their biological activities . For 2-Amino-5,5-dimethyl-1,3-thiazol-4-one, the amino group likely plays a similar role in its potential biological activities.

Importance of the Thiazolone Ring

The thiazolone ring serves as a rigid scaffold that positions functional groups in specific spatial orientations, which is crucial for receptor binding and biological activity. The tautomeric properties of the thiazolone ring may also influence its interactions with biological targets.

For 11β-HSD1 inhibitory activity, the thiazolone ring has been found to be particularly important, as it provides a specific geometric arrangement that complements the enzyme's active site . The presence of a carbonyl group at position 4 allows for additional hydrogen bonding interactions with the target.

Effect of gem-Dimethyl Substitution at Position 5

The gem-dimethyl substitution at position 5 in 2-Amino-5,5-dimethyl-1,3-thiazol-4-one is expected to influence its biological activities in several ways:

  • Enhanced lipophilicity, potentially improving membrane permeability and bioavailability

  • Increased metabolic stability due to steric hindrance against enzymatic degradation

  • Specific steric effects that may enhance binding to certain biological targets, such as the lipophilic pocket in 11β-HSD1

Comparative studies of thiazolones with different substituents at position 5 have shown that the nature of these substituents can significantly affect their biological activities, particularly their antimicrobial spectrum and potency .

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